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Compound of Interest

Compound Name: 2-Phenyl-1,1,1-trifluoropropan-2-ol

Cat. No.: B3023649

An In-depth Technical Guide on the Biological Activity of 2-Phenyl-1,1,1-trifluoropropan-2-ol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Phenyl-1,1,1-trifluoropropan-2-
ol, a key chiral alcohol with significant implications in pharmacology and toxicology. Primarily
recognized as a major metabolite of the anorectic drug fenfluramine, its biological activities are
of considerable interest to researchers, scientists, and drug development professionals. This
document delves into its metabolic origins, stereoselective synthesis, and notable biological
effects, particularly its potent inhibition of the hERG potassium channel.

Introduction: The Significance of a Metabolite

2-Phenyl-1,1,1-trifluoropropan-2-ol emerges as a critical molecule in the study of drug
metabolism and safety. While not a therapeutic agent itself, its formation in the body following
the administration of fenfluramine has significant toxicological consequences. Fenfluramine,
once widely prescribed for weight loss, was withdrawn from the market due to concerns about
cardiac valvulopathy and pulmonary hypertension. Understanding the biological actions of its
metabolites, such as 2-Phenyl-1,1,1-trifluoropropan-2-ol, is paramount in elucidating the
mechanisms behind these adverse effects. The presence of a trifluoromethyl group and a chiral
center in its structure also makes it a subject of interest for synthetic chemists and
pharmacologists exploring the impact of fluorination and stereochemistry on biological activity.
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Metabolic Genesis and Chemical Properties

2-Phenyl-1,1,1-trifluoropropan-2-ol is a significant metabolite of fenfluramine. The metabolic
pathway primarily involves the deamination and subsequent reduction of the parent compound.

~hemical and Physical :

Property Value

Chemical Formula C9H9F30

Molar Mass 190.16 g/mol

Appearance White solid

Chirality Exists as (R)- and (S)-enantiomers

Stereoselective Synthesis

The synthesis of the enantiomerically pure forms of 2-Phenyl-1,1,1-trifluoropropan-2-ol is
crucial for studying their distinct biological activities. A notable method involves the
enantioselective reduction of 2,2,2-trifluoroacetophenone. This can be achieved with high
enantiomeric excess using borane dimethylsulfide and a catalytic amount of a chiral
oxazaborolidine catalyst, such as the (S)-tetrahydro-1-phenyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-
c]loxazaborole-borane complex. This process allows for the targeted synthesis of either the (R)-
or (S)-enantiomer, which is essential for detailed pharmacological and toxicological profiling.

Core Biological Activity: hERG Channel Inhibition

The most prominent and concerning biological activity of 2-Phenyl-1,1,1-trifluoropropan-2-ol
is its potent inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium ion
channel. The hERG channel plays a critical role in cardiac repolarization, and its blockage can
lead to a prolonged QT interval, increasing the risk of life-threatening arrhythmias such as
Torsades de Pointes.

Mechanism of Action and Enantioselectivity

Both enantiomers of 2-Phenyl-1,1,1-trifluoropropan-2-ol have been shown to inhibit the
hERG channel, with the (R)-enantiomer exhibiting significantly higher potency. This
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stereoselective inhibition highlights the specific molecular interactions between the compound
and the channel's binding pocket.

Quantitative Analysis of hERG Inhibition

The inhibitory effects of the enantiomers of 2-Phenyl-1,1,1-trifluoropropan-2-ol on the hERG
channel have been quantified using electrophysiological techniques, such as patch-clamp
assays on cells expressing the hERG channel.

Enantiomer IC50 (uM) for hERG Inhibition
(R)-2-Phenyl-1,1,1-trifluoropropan-2-ol 1.1
(S)-2-Phenyl-1,1,1-trifluoropropan-2-ol 11.0

These values demonstrate that the (R)-enantiomer is approximately 10-fold more potent than
the (S)-enantiomer in blocking the hERG channel. This data is critical for assessing the
cardiotoxic potential of fenfluramine and its metabolites.

Experimental Protocols
Stereoselective Synthesis of (R)- and (S)-2-Phenyl-1,1,1-
trifluoropropan-2-ol

This protocol outlines the enantioselective reduction of 2,2,2-trifluoroacetophenone.

Materials:

2,2,2-trifluoroacetophenone

Borane dimethylsulfide (BMS)

(S)- or (R)-tetrahydro-1-phenyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c]loxazaborole-borane
complex (chiral catalyst)

Anhydrous tetrahydrofuran (THF)

Methanol
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Standard glassware for inert atmosphere reactions

Procedure:

Dissolve the chiral catalyst (0.1 equivalents) in anhydrous THF under an inert atmosphere
(e.g., argon or nitrogen).

Cool the solution to 0°C.

Slowly add BMS (1.0 equivalent) to the catalyst solution and stir for 15 minutes.

Add a solution of 2,2,2-trifluoroacetophenone (1.0 equivalent) in anhydrous THF dropwise to
the reaction mixture over 30 minutes.

Allow the reaction to stir at 0°C for 2-4 hours, monitoring progress by thin-layer
chromatography (TLC).

Upon completion, quench the reaction by the slow addition of methanol at 0°C.

Warm the mixture to room temperature and remove the solvent under reduced pressure.

Purify the resulting alcohol by column chromatography on silica gel to yield the desired
enantiomer of 2-Phenyl-1,1,1-trifluoropropan-2-ol.

Determine the enantiomeric excess by chiral high-performance liquid chromatography
(HPLC).

hERG Channel Inhibition Assay (Whole-Cell Patch-
Clamp)

This protocol describes the electrophysiological assessment of hERG channel inhibition.

Materials:

Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

Cell culture reagents.
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Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Borosilicate glass capillaries for pipette fabrication.

External and internal pipette solutions.

Test compounds: (R)- and (S)-2-Phenyl-1,1,1-trifluoropropan-2-ol.

Procedure:

Culture HEK293-hERG cells to 70-80% confluency.

Harvest cells and plate them onto glass coverslips for recording.

Prepare external and internal solutions for patch-clamp recording.

Pull glass microelectrodes to a resistance of 2-5 MQ when filled with the internal solution.
Establish a whole-cell patch-clamp configuration on a single cell.

Apply a voltage protocol to elicit hERG tail currents. A typical protocol involves a depolarizing
step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 3 seconds to
record the tail current.

Perfuse the cell with the external solution containing a known concentration of the test
compound.

Record the hERG current in the presence of the compound.
Wash out the compound and ensure the current returns to baseline.
Repeat with a range of concentrations to construct a dose-response curve.

Calculate the IC50 value by fitting the dose-response data to the Hill equation.

Visualizing the Metabolic and Toxicological Pathway

The following diagram illustrates the metabolic conversion of fenfluramine to 2-Phenyl-1,1,1-

trifluoropropan-2-ol and its subsequent action on the hERG channel.
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Metabolic conversion of fenfluramine and subsequent hERG channel inhibition.

Conclusion and Future Directions

2-Phenyl-1,1,1-trifluoropropan-2-ol stands as a compelling example of how a drug metabolite
can possess potent and potentially harmful biological activity. Its stereoselective inhibition of
the hERG potassium channel provides crucial insight into the cardiotoxicity associated with
fenfluramine. This understanding underscores the importance of comprehensive metabolite
profiling and safety pharmacology in the drug development process.

Future research should continue to explore the full toxicological profile of this metabolite,
including its effects on other ion channels and cellular pathways. Furthermore, the synthetic
methodologies developed for its enantioselective preparation can be valuable for creating
reference standards and for further structure-activity relationship (SAR) studies to design safer
pharmaceuticals. The case of 2-Phenyl-1,1,1-trifluoropropan-2-ol serves as a critical
reminder that the biological activity of metabolites can be as significant as that of the parent
drug.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3023649?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3023649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

